1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate
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Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate is a complex organic compound with the molecular formula C16H18N2O5 It is known for its unique structure, which includes a phthalimide moiety and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by acylation. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
97433-42-6 |
---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.3 |
Purity |
95 |
Origin of Product |
United States |
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